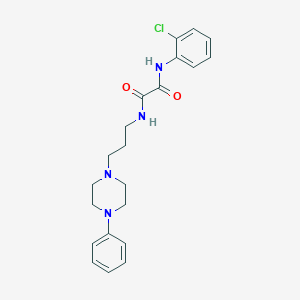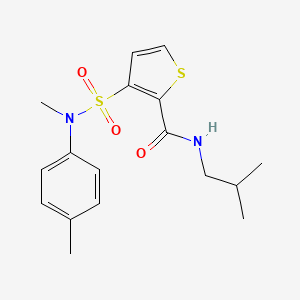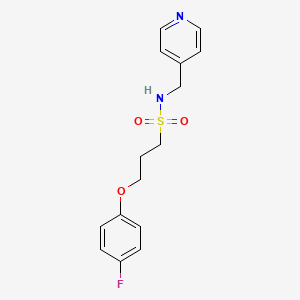
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase c-MET. This compound has been extensively studied for its potential applications in cancer therapy.
Scientific Research Applications
Antimicrobial Properties
One of the key applications of compounds related to 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is in the field of antimicrobials. A study by Fadda, El-Mekawy, and AbdelAal (2016) discusses the synthesis of novel functionalized N-sulfonates, including those with pyridyl groups. These compounds demonstrated moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Fuel Cell Applications
Compounds structurally similar to the chemical have been explored for use in fuel cell technology. For example, Kim, Robertson, and Guiver (2008) developed sulfonated poly(arylene ether sulfone) polymers exhibiting high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008). Additionally, Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers, which showed promising properties for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Polymer Chemistry
The role of similar compounds in polymer chemistry is significant. Hildebrand, Laschewsky, and Wischerhoff (2016) investigated the solubility of polyzwitterions in water and aqueous salt solutions. They found that small variations in the spacer group of the betaine moiety significantly influence the phase behavior of the polyzwitterions in specific environments (Hildebrand, Laschewsky, & Wischerhoff, 2016). Faghihi, Shabanian, and Valikhani (2011) synthesized new poly(amide-imide)s based on a similar compound, demonstrating their potential in creating high-performance polymers with good thermal stability (Faghihi, Shabanian, & Valikhani, 2011).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds related to this compound have been studied for their biodegradation and detection properties. Danzl et al. (2009) researched the biodegradation of bisphenols in seawater, providing insights into environmental impacts and degradation behaviors of similar compounds (Danzl et al., 2009). Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, which could have applications in detecting similar chemical structures (Wang, Han, Jia, Zhou, & Deng, 2012).
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-14-2-4-15(5-3-14)21-10-1-11-22(19,20)18-12-13-6-8-17-9-7-13/h2-9,18H,1,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXDWCVCTXFTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCS(=O)(=O)NCC2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

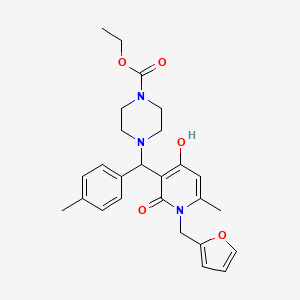
![N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2380168.png)
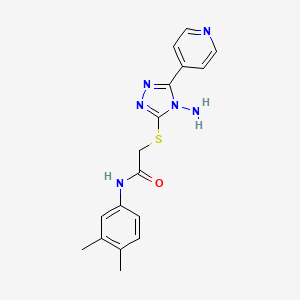

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)



![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)
